

A Technical Deep Dive into 6-Bromo-1-Nitronaphthalene: Properties and Synthetic Considerations

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Compound of Interest

Compound Name: 6-Bromo-1-nitronaphthalene

Cat. No.: B180123

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This technical guide provides a comprehensive overview of the chemical and physical properties of **6-bromo-1-nitronaphthalene**, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this particular isomer, this document also presents a representative synthetic protocol based on established methodologies for related compounds.

Core Properties of 6-Bromo-1-Nitronaphthalene

6-Bromo-1-nitronaphthalene is a substituted naphthalene derivative with the chemical formula $C_{10}H_6BrNO_2$.^{[1][2]} Its molecular structure incorporates both a bromine atom and a nitro group attached to the naphthalene core, bestowing upon it a unique reactivity profile valuable in organic synthesis.

Property	Value
Chemical Formula	C ₁₀ H ₆ BrNO ₂ [1][2]
Molecular Weight	Approximately 252.07 g/mol [2]
Physical Form	White to yellow powder or crystals
Melting Point	98-99 °C[1]
Boiling Point (Predicted)	363.8 ± 17.0 °C[1]
Purity (Commercially Available)	96%

Synthetic Pathway: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of **6-bromo-1-nitronaphthalene** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from the known synthesis of related bromonitronaphthalene isomers. The following protocol describes a representative electrophilic aromatic substitution reaction.

Reaction: Nitration of 2-bromonaphthalene.

Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of **6-bromo-1-nitronaphthalene**.

Materials:

- 2-Bromonaphthalene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO₄)

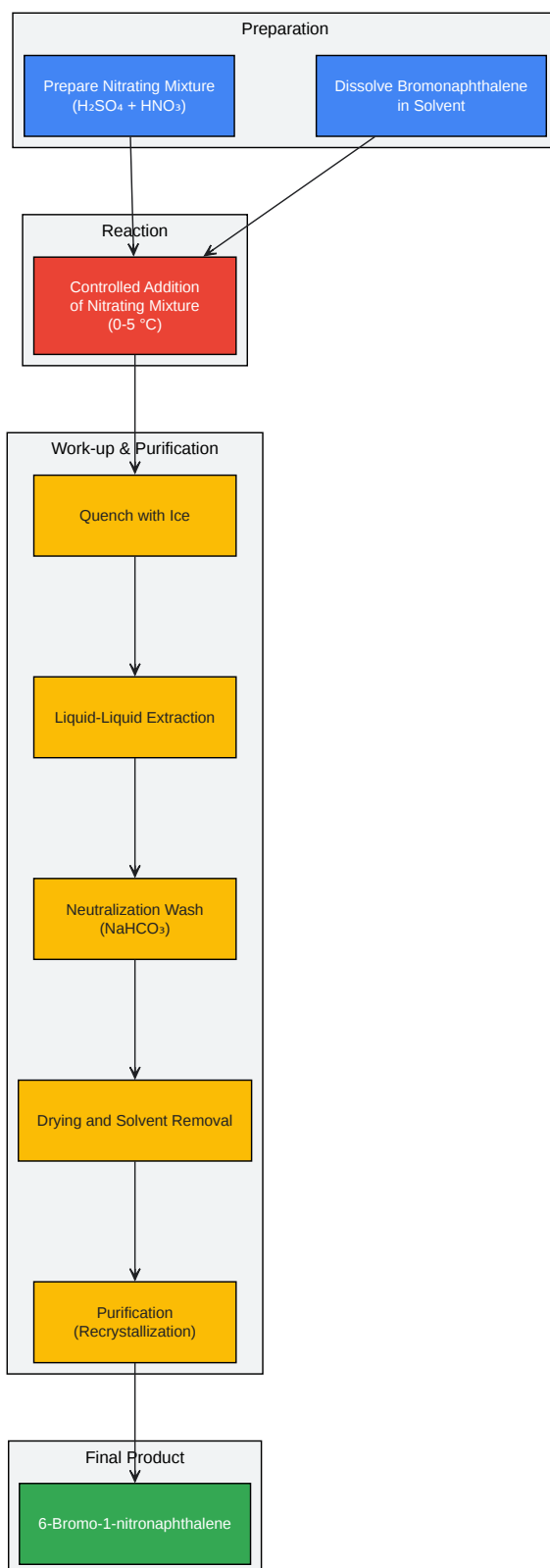
- Ice bath

Procedure:

- **Preparation of the Nitrating Mixture:** In a flask kept in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction should be performed with caution to maintain a low temperature.
- **Dissolution of Starting Material:** In a separate reaction vessel, dissolve 2-bromonaphthalene in dichloromethane.
- **Nitration Reaction:** Slowly add the pre-cooled nitrating mixture to the solution of 2-bromonaphthalene while maintaining the reaction temperature at 0-5 °C using an ice bath. The addition should be dropwise to control the reaction rate and prevent over-nitration.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
- **Work-up:** Separate the organic layer. Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired **6-bromo-1-nitronaphthalene**.

Logical Workflow for Bromonitronaphthalene Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a bromonitronaphthalene derivative, highlighting the key stages of the process.



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Caption: Generalized workflow for the synthesis of **6-bromo-1-nitronaphthalene**.

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References

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